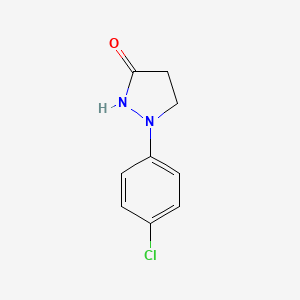

1-(4-Chlorophenyl)pyrazolidin-3-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)pyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWLOWAUHUOAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384271 | |

| Record name | 1-(4-chlorophenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6119-12-6 | |

| Record name | 1-(4-Chlorophenyl)pyrazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6119-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-chlorophenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrazolidinone, 1-(4-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chlorophenyl Pyrazolidin 3 One

Conventional Solution-Phase Synthesis Approaches

Traditional synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one is typically conducted in a solvent-based system. This approach, while effective, often necessitates stringent reaction conditions to achieve satisfactory yields. semanticscholar.orgtandfonline.com Specifically, the process requires a strictly anhydrous environment to prevent unwanted side reactions. semanticscholar.org Furthermore, it relies on the use of a relatively strong base, such as sodium methylate, to facilitate the key chemical transformations. tandfonline.comsemanticscholar.org

Condensation and Cyclization Reactions

The core of the conventional synthesis involves a sequence of condensation and intramolecular cyclization reactions. The process is initiated by the reaction between a hydrazine (B178648) derivative and an acrylate (B77674). This is followed by an intramolecular cyclization to form the five-membered pyrazolidinone ring. The Knorr pyrazole (B372694) synthesis, which involves the condensation of hydrazines and β-ketoesters, is a related classical method for forming pyrazole rings, highlighting the general principle of using hydrazines as key building blocks for such heterocyclic systems. beilstein-journals.org

Precursor Chemistry (e.g., 4-chlorophenyl hydrazine, methyl acrylate)

The primary starting materials for the synthesis of this compound are 4-chlorophenylhydrazine and methyl acrylate. tandfonline.comfigshare.comresearchgate.net 4-chlorophenylhydrazine serves as the source of the substituted phenyl ring and the two adjacent nitrogen atoms required for the pyrazolidine core. nih.gov Methyl acrylate provides the three-carbon backbone that undergoes cyclization to form the heterocyclic ring. tandfonline.comrsc.org The reaction between these two precursors under basic conditions leads to the formation of the desired product. tandfonline.com

Advanced Mechanochemical Synthesis: Ball Milling Techniques

In contrast to solvent-heavy conventional methods, mechanochemical synthesis using ball milling presents a novel, solvent-free, and environmentally friendly alternative. semanticscholar.orgfigshare.com This technique has been successfully applied to produce this compound by grinding the precursors, 4-chlorophenyl hydrazine and methyl acrylate, with a base catalyst. tandfonline.comresearchgate.net This approach is noted for its simplicity, fast reaction times, and operation under mild conditions. tandfonline.comsemanticscholar.org

Principles of Mechanochemistry in Organic Synthesis

Mechanochemistry utilizes mechanical energy, typically from grinding or milling, to activate and drive chemical reactions. semanticscholar.orgresearchgate.net The use of a ball mill transfers mechanical force to the reactants, which increases their surface area and the points of contact between them. researchgate.net This enhanced interaction often leads to different or increased reactivity and selectivity compared to traditional solution-phase reactions. semanticscholar.orgtandfonline.com As a green chemistry methodology, ball milling is gaining significant attention because it allows reactions to proceed at ambient temperatures and often in the complete absence of solvents. researchgate.netresearchgate.netresearchgate.net

Optimization of Ball Milling Parameters for this compound Formation

Systematic investigation has been conducted to optimize the conditions for the ball milling synthesis of this compound to maximize the product yield. tandfonline.com Key parameters that have been explored include the choice of base, the molar ratio of reactants and base, and the quantity of starting material. tandfonline.comsemanticscholar.orgresearchgate.net

The selection of a base and its quantity is crucial for the success of the mechanochemical synthesis. tandfonline.com Surprisingly, common inorganic bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) were found to function effectively in the solvent-free process, providing moderate yields. semanticscholar.org This is a significant departure from conventional methods that require stronger bases like sodium methylate. In fact, when stronger bases such as sodium methylate and sodium ethylate were used in the ball mill, the reaction showed worse performance. semanticscholar.org

Further optimization focused on the amount of potassium hydroxide used relative to 4-chlorophenyl hydrazine. An increase in the base-to-reactant ratio from 1:1 to 2.5:1 resulted in an improved reaction yield. tandfonline.comresearchgate.net However, using an excessive amount of base led to a decrease in yield, possibly due to insufficient contact between the reactants. tandfonline.comresearchgate.net

The following tables summarize the research findings from the optimization studies.

Table 1: Screening of Bases for the Formation of this compound Reactions were carried out with 4-chlorophenyl hydrazine (0.4 g), methyl acrylate (1.2 mol equiv.), and the base (2.0 mol equiv.) using a ball milling method at 600 rpm for 12 cycles. semanticscholar.orgtandfonline.com

| Entry | Base | Yield (%) |

| 1 | KOH | 49 |

| 2 | NaOH | 40 |

| 3 | MeONa | 8 |

| 4 | EtONa | 7 |

| 5 | DABCO | 8 |

Table 2: Influence of Potassium Hydroxide to 4-Chlorophenyl Hydrazine Ratio Reactions were carried out with 4-chlorophenyl hydrazine (0.4 g) and methyl acrylate (1.2 mol equiv.) using a ball milling method at 600 rpm for 12 cycles. tandfonline.comresearchgate.net

| Entry | KOH/Reactant Ratio | Yield (%) |

| 1 | 1.0:1 | 35 |

| 2 | 1.5:1 | 41 |

| 3 | 2.0:1 | 49 |

| 4 | 2.5:1 | 54 |

| 5 | 3.0:1 | 51 |

Table 3: Influence of Methyl Acrylate to 4-Chlorophenyl Hydrazine Ratio Reactions were carried out with 4-chlorophenyl hydrazine (0.4 g) and potassium hydroxide (2.5 mol equiv.) using a ball milling method at 600 rpm for 12 cycles. tandfonline.comresearchgate.net

| Entry | Methyl Acrylate/Reactant Ratio | Yield (%) |

| 1 | 1.0:1 | 44 |

| 2 | 1.2:1 | 54 |

| 3 | 1.5:1 | 59 |

| 4 | 1.8:1 | 63 |

| 5 | 2.0:1 | 63 |

Table 4: Influence of Reactant Amount on Yield Reactions were carried out with methyl acrylate (1.8 mol equiv.) and potassium hydroxide (2.5 mol equiv.) using a ball milling method at 600 rpm for 12 cycles. tandfonline.comtandfonline.com

| Entry | Amount of 4-Chlorophenyl Hydrazine (g) | Yield (%) |

| 1 | 0.1 | 55 |

| 2 | 0.2 | 68 |

| 3 | 0.4 | 63 |

| 4 | 0.6 | 51 |

Effect of Milling Conditions (e.g., rotation, pause cycles, ball type, reactant ratios)

The efficiency of the ball milling process in synthesizing this compound is significantly influenced by several key parameters, including rotation speed, pause cycles, the material of the grinding balls, and the stoichiometric ratios of the reactants. tandfonline.comresearchgate.net

Rotation and Pause Cycles:

A standard milling cycle for this synthesis consists of a 5-minute milling period followed by a 4-minute pause to prevent overheating. semanticscholar.org Research indicates that increasing the rotation frequency generally leads to a higher yield of this compound. researchgate.net For instance, using agate balls, an increase in frequency from a lower to a higher speed within the apparatus's limits resulted in an improved yield. researchgate.net However, prolonging the milling time beyond a certain point does not appear to significantly increase the product yield further. researchgate.net The established optimal condition involves 12 cycles of 5 minutes of rotation at 600 rpm followed by a 4-minute pause. tandfonline.comresearchgate.net

Ball Type:

The material of the grinding balls plays a crucial role in the reaction's success. researchgate.net Comparative studies have shown that agate and stainless steel balls provide better yields than zirconium oxide balls. semanticscholar.org This suggests that the surface properties and hardness of the ball material can affect the energy transfer and reaction kinetics during the milling process.

Reactant Ratios:

The molar ratio of the reactants, 4-chlorophenyl hydrazine and methyl acrylate, is a critical factor in maximizing the yield. tandfonline.com An optimization study revealed that increasing the ratio of methyl acrylate to 4-chlorophenyl hydrazine from 1:1 to 1.8:1 led to a significant increase in the product yield, from 44% to 63%. tandfonline.com Further increasing this ratio did not result in any additional improvement in the yield. tandfonline.comresearchgate.net

Similarly, the amount of the base, potassium hydroxide, relative to 4-chlorophenyl hydrazine also impacts the reaction outcome. An increase in the base to reactant ratio from 1:1 to 2.5:1 was found to enhance the reaction yield. researchgate.net However, an excessive amount of base can lead to a decrease in yield, possibly due to insufficient contact between the reactants. researchgate.net

The total amount of reactants in the milling vessel also affects the efficiency of the synthesis. The highest yield of 68% was achieved when the amount of 4-chlorophenyl hydrazine was 0.2 g. tandfonline.comsemanticscholar.org Increasing the reactant quantity beyond this optimal amount resulted in a drop in yield, which is likely due to inefficient mixing within the grinding bowl. tandfonline.comsemanticscholar.org

Interactive Data Table: Optimization of Milling Conditions for the Synthesis of this compound

| Parameter | Condition | Yield (%) |

| Methyl Acrylate : 4-Chlorophenyl Hydrazine Ratio | 1:1 | 44 |

| 1.2:1 | 51 | |

| 1.5:1 | 55 | |

| 1.8:1 | 63 | |

| 2.0:1 | 63 | |

| Potassium Hydroxide : 4-Chlorophenyl Hydrazine Ratio | 1:1 | 48 |

| 1.5:1 | 52 | |

| 2.0:1 | 55 | |

| 2.5:1 | 63 | |

| 3.0:1 | 58 | |

| Ball Type (Φ10 mm) | Agate | 63 |

| Stainless Steel | 63 | |

| Zirconium Oxide | 58 | |

| Reactant Amount (4-Chlorophenyl Hydrazine) | 0.1 g | 61 |

| 0.2 g | 68 | |

| 0.3 g | 62 | |

| 0.4 g | 55 |

Data sourced from a study on the solvent-free synthesis of this compound in a ball mill. tandfonline.comresearchgate.net

Chemoenzymatic and Cascade Reaction Approaches to Pyrazolidin-3-ones

Cascade Reaction Approaches:

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient pathway to complex molecular architectures from simple starting materials. researchgate.net Several cascade approaches have been developed for the synthesis of various pyrazolidin-3-one (B1205042) derivatives.

One notable example is the visible light-promoted cascade synthesis of N-(β-amino)pyrazolidin-3-ones from N-aryl glycine (B1666218) and azomethine imines. rsc.org This method utilizes blue light at room temperature to initiate a radical-mediated cascade, resulting in a diverse range of pyrazolidinones in high yields. rsc.org

Another approach involves a cascade Michael/intramolecular transamidation reaction of 3-phenacylidene-2-indolinone derivatives with hydrazines to produce pyrazolidin-3-one derivatives bearing a trifluoromethyl group. researchgate.net This reaction proceeds under mild conditions and provides access to structurally complex pyrazolidinones. researchgate.net

Furthermore, a novel synthesis of dihydroquinolinone derivatives has been achieved through an unprecedented cascade reaction of o-silylaryl triflates with pyrazolidinones. nih.gov The proposed mechanism involves the in situ formation of aryne, its addition to the pyrazolidinone, followed by N-N bond cleavage and intramolecular C-C bond formation/annulation. nih.gov

Chemical Reactivity and Derivatization Strategies of Pyrazolidin 3 One Systems

Functionalization of the Pyrazolidinone Ring

The functionalization of the pyrazolidinone ring can be achieved through several synthetic routes, targeting the carbon and nitrogen atoms of the core structure. These modifications are crucial for tuning the molecule's properties and for building more complex molecular architectures.

One key strategy involves transformations of the cyclic hydrazide moiety. researchgate.net For instance, the C3-position of the ring can undergo nucleophilic addition reactions. In the synthesis of bicyclic γ-lactam systems, a 2,3-dioxopyrrolidine intermediate reacts with hydrazine (B178648) hydrate (B1144303) via nucleophilic addition at the C-3 position, which is a critical step toward forming a fused pyrazolidinone ring. uitm.edu.my

Cascade reactions provide an efficient means to construct complex polycyclic systems from pyrazolidinone precursors. A novel synthesis of dihydroquinolinone derivatives proceeds through an unprecedented cascade reaction of o-silylaryl triflates with pyrazolidinones. nih.gov This process involves the in-situ formation of an aryne, its addition to the pyrazolidinone, followed by N-N bond cleavage and an intramolecular C-C bond formation/annulation. nih.gov Similarly, spirocyclopropylpyrazoles tethered with a trifluoromethyl unit have been synthesized via a cascade reaction of alkylidenecyclopropanes with pyrazolidinones and trifluoroethanol. rsc.org

Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for directly installing new substituents onto the pyrazolidinone core, avoiding the need for pre-functionalized substrates. rsc.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. rsc.org

Stereoselective Synthesis of Pyrazolidinone Derivatives

The creation of stereocenters in a controlled manner is a central goal of modern organic synthesis. Given the importance of chiral molecules, significant effort has been dedicated to the stereoselective synthesis of pyrazolidinone derivatives.

Both enantioselective and diastereoselective methods have been successfully developed to produce chiral pyrazolidinone-containing structures.

Diastereoselective synthesis has been achieved through multicomponent domino reactions. For example, a three-component reaction between 4-formylpyrazoles, N-substituted maleimides, and glycine (B1666218) derivatives yields pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizines and pyrazolylpyrrolo[3,4-c]pyrroles with high diastereoselectivity. mdpi.com Another approach involves the diastereoselective derivatization of pyrazolines, formed via a novel ring-closing mechanism, to create highly functionalized azaproline derivatives. fsu.edu

Enantioselective syntheses often rely on chiral catalysts. A notable example is the chiral N-heterocyclic carbene (NHC)-catalyzed [3+3] cycloaddition reaction to produce pyrazolo[3,4-b]pyridones in excellent yields and high optical purities. nih.gov Furthermore, an efficient enantioselective synthesis of pyrazolines has been accomplished using an iridium-catalyzed intramolecular allylic substitution reaction. rsc.org Organocatalytic methods, such as the Strecker reaction, have also been employed for the enantioselective synthesis of pyrazolone (B3327878) α-aminonitrile derivatives. rwth-aachen.derwth-aachen.de

| Reaction Type | Catalyst/Method | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Three-component domino reaction | Catalyst-free | Pyrazolylpyrrolizines | High diastereoselectivity | mdpi.com |

| [3+3] Cycloaddition | Chiral N-heterocyclic carbene (NHC) | Pyrazolo[3,4-b]pyridones | Excellent enantioselectivity | nih.gov |

| Intramolecular Allylic Substitution | Iridium catalyst | Pyrazolines | High enantioselectivity | rsc.org |

| Strecker Reaction | Organocatalyst | Pyrazolone α-aminonitriles | High enantioselectivity | rwth-aachen.derwth-aachen.de |

| Aza-Diels-Alder Reaction | One-pot multicomponent in H₂O | Pyrazolo[4,3-e]pyridines | High regio- and diastereoselectivity | researchgate.net |

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While oxazolidinones are famous examples of chiral auxiliaries, pyrazolidinone-based systems have also demonstrated utility in this area. nih.govresearchgate.net

Specifically, camphor-derived pyrazolidin-3-one (B1205042) has been successfully employed as a chiral auxiliary in asymmetric synthesis. researchgate.net Additionally, achiral pyrazolidinone templates have been utilized to influence the stereochemical outcome in enantioselective Diels-Alder reactions, showcasing their ability to create a defined chiral environment for the reaction. researchgate.netacs.org These applications highlight the potential of the pyrazolidinone scaffold to act as a controller of stereochemistry, guiding the formation of specific enantiomers or diastereomers.

Directed Annulation and C-H Activation Reactions Involving Pyrazolidinones

Directed C-H activation and subsequent annulation reactions represent a highly efficient and atom-economical strategy for constructing fused heterocyclic systems. acs.org In these reactions, a directing group on the substrate coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond. The pyrazolidinone moiety itself, particularly the N-H group of 1-arylpyrazolidinones, can serve as an effective directing group.

Ruthenium(II)-catalyzed C-H activation and annulation of N-aryl-pyrazolidinones have been extensively studied. nih.govrsc.org These reactions allow for the facile synthesis of complex fused pyrazole (B372694) derivatives. For instance, the Ru(II)-catalyzed redox-neutral C-H activation/(4+1) annulation of 1-arylpyrazolidinones with allenyl acetates provides access to pyrazolo[1,2-a]indazol-1-one derivatives. acs.orgnih.gov This methodology demonstrates broad substrate scope and can even be applied to the late-stage modification of natural products. nih.gov

Furthermore, the reaction conditions can be tuned to achieve different outcomes. A simple modification of reaction conditions can lead to a double C-H functionalization. acs.orgnih.gov In another example, Ru(II)-catalyzed cascade C-H activation/annulation reactions of N-aryl-pyrazolidinones with sulfoxonium ylides lead to the rapid synthesis of cinnoline-fused pyrazolidinones in good to excellent yields. rsc.org The reaction of 1-phenylpyrazolidinones bearing electron-withdrawing groups like chlorine at the 4-position of the phenyl ring proceeds effectively, yielding the corresponding fused products. nih.gov

| Catalyst | Reactant Partner | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ru(II) | Allenyl Acetates | Pyrazolo[1,2-a]indazol-1-ones | Highly regioselective, redox-neutral (4+1) annulation | acs.orgnih.gov |

| Ru(II) / Zn(OTf)₂ | Sulfoxonium Ylides | Cinnoline-fused Pyrazolidinones | Rapid (10 min), good to excellent yields | rsc.org |

| Rh(III) | 3-Alkynyl-3-hydroxyisoindolinones | Pyrazolo[1,2-a]pyrazolones | C(sp²)–H activation/[4+1] annulation cascade | nih.gov |

| - | o-Silylaryl triflates (via arynes) | Dihydroquinolinones | Cascade N-N cleavage and C-C annulation | nih.gov |

Mechanistic Investigations of Biological Action Pre Clinical, Non Human Models

Elucidation of Molecular Targets and Signaling Pathways

The pyrazole (B372694) and pyrazolidinone scaffolds are versatile structures that can be modified to interact with a wide array of biological targets, including neurotransmitter systems and critical enzymes.

While specific studies on 1-(4-Chlorophenyl)pyrazolidin-3-one are not prominent, the broader class of pyrazole derivatives has been shown to interact with various components of the nervous system in non-human models.

Cannabinoid Receptors: A series of pyrazole derivatives has been developed and studied as antagonists for the brain cannabinoid receptor (CB1). mdpi.com In these studies, the lead compound, a biarylpyrazole, demonstrated potent and specific antagonism. The structural requirements for this activity were identified, emphasizing the importance of specific substitutions on the pyrazole ring. mdpi.com

Serotonin (B10506) Receptors: Patent literature describes certain pyrazole derivatives as modulators of the 5-HT2a serotonin receptor, suggesting their potential use in treating related disorders. mdpi.com

Norepinephrine (B1679862) Metabolism: Early studies on the parent molecule, pyrazole, showed that it could alter the metabolism of norepinephrine in the rat brain. These effects were observed to be independent of its well-known inhibitory action on alcohol dehydrogenase, indicating a direct or indirect interaction with catecholamine metabolic pathways. nih.gov

The most well-defined enzymatic target associated with the 1-(4-chlorophenyl)pyrazole structure comes from extensive research on the fungicide Pyraclostrobin.

Inhibition of Mitochondrial Cytochrome-bc1 Complex: Pyraclostrobin, which contains the 1-(4-chlorophenyl)pyrazole moiety, functions by potently inhibiting the cytochrome-bc1 complex (Complex III) in the mitochondrial respiratory chain. researchgate.netnih.gov This enzyme is crucial for the transfer of electrons from ubiquinol (B23937) to cytochrome c, a key step in the production of ATP. By binding to the Qo site of cytochrome b, Pyraclostrobin blocks this electron transfer, effectively halting cellular respiration and leading to the cessation of fungal growth. researchgate.net

Other Enzymatic Targets: The versatility of the pyrazole scaffold allows derivatives to target other enzymes. For instance, certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of Protein Kinase Bβ (AKT2), a key enzyme in cell signaling pathways often deregulated in cancers like glioma. Other pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and survival.

Cellular and Subcellular Mechanisms Underlying Biological Effects

The biological effects of these compounds are a direct consequence of their interaction with molecular targets. The inhibition of mitochondrial respiration by Pyraclostrobin serves as the primary model for understanding the cellular impact.

The primary mechanism involves the severe disruption of cellular energy production. By inhibiting Complex III of the mitochondrial electron transport chain, Pyraclostrobin prevents the generation of ATP, which is essential for nearly all cellular functions. researchgate.net This leads to a rapid cessation of growth and metabolism in target fungal pathogens. researchgate.netnih.gov

In non-target organisms and cell lines, such as human HepG2 cells, Pyraclostrobin has been shown to induce a cascade of cellular events, including:

Mitochondrial Dysfunction and Oxidative Stress: Beyond simple ATP depletion, the compound can cause mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS).

DNA Damage: The increase in oxidative stress can result in damage to cellular components, including oxidative DNA damage.

Induction of Autophagy: Studies have demonstrated that Pyraclostrobin can trigger autophagy, a cellular self-degradation process, through the activation of the AMPK/mTOR signaling pathway in HepG2 cells.

Apoptosis: In zebrafish models, Pyraclostrobin exposure led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, indicating the induction of programmed cell death.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds by modifying their chemical structure. Such studies on pyrazolidinone and pyrazole derivatives have revealed key structural features that govern their biological effects.

Modifications to the core pyrazole or pyrazolidinone structure have been shown to dramatically influence biological activity, allowing for the tuning of compounds toward specific targets.

For example, in the development of pyrazolidinone-based antibacterial agents, modifications to the side chain attached to the nitrogen at C-7 were explored to improve potency and spectrum of activity. Similarly, SAR studies on pyrazole derivatives as CB1 receptor antagonists found that potent activity required a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. mdpi.com The presence of the 4-chlorophenyl group is a common feature in many biologically active pyrazole derivatives, suggesting its importance for target interaction. mdpi.com In pyrano[2,3-c]pyrazoles designed for anti-glioma activity, the N-(4-chlorophenyl) substitution was a key design element.

The following table summarizes key SAR findings for various pyrazole derivatives:

| Scaffold | Target/Activity | Key Substituent Findings | Reference(s) |

| Pyraclostrobin | Fungal Cytochrome-bc1 | The 1-(4-chlorophenyl)pyrazole group is essential for binding. The N-methoxycarbamate moiety is a key feature of strobilurin fungicides. | researchgate.net, nih.gov |

| Biarylpyrazole | Cannabinoid CB1 Receptor Antagonism | A p-substituted phenyl ring at C5 (e.g., 4-chlorophenyl, 4-iodophenyl) is crucial. A 2,4-dichlorophenyl group at N1 enhances potency. A piperidinyl carboxamide at C3 is required. | mdpi.com |

| Pyrazolidinone | Antibacterial | Modification of the side-chain at the C-7 nitrogen significantly impacts potency and spectrum. | |

| Pyrano[2,3-c]pyrazole | Anti-glioma (AKT2 Inhibition) | The N-(4-chlorophenyl) substitution was a core component of the most potent compounds. | |

| 3-(4-chlorophenyl)-pyrazole | Antifungal / Antitubercular | The presence of 1,3,4-oxadiazole and 5-pyrazolinone moieties attached to the core pyrazole scaffold led to promising activity. | , |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence biological activity. nih.gov Chiral molecules can exist as enantiomers, which are non-superimposable mirror images that may interact differently with chiral biological targets like enzymes and receptors. nih.gov The more active enantiomer is termed the "eutomer," while the less active one is the "distomer."

Given that this compound possesses a chiral center if substituted at the C4 or C5 position of the pyrazolidinone ring, it is highly probable that its enantiomers would exhibit different biological activities and pharmacokinetic profiles. However, without specific experimental data on the separated enantiomers of this compound, any discussion of its stereochemical influence remains speculative but grounded in established pharmacological principles.

Computational and Theoretical Chemistry in Pyrazolidinone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a pyrazolidinone derivative, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies on "1-(4-Chlorophenyl)pyrazolidin-3-one" are not extensively documented in publicly available literature, research on closely related pyrazoline and pyrazolidinone derivatives provides valuable insights into their potential as enzyme inhibitors. For example, studies on a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives have demonstrated their potential as anticonvulsant agents through docking against the human mitochondrial branched-chain aminotransferase (BCATm). ijper.orgijper.orgresearchgate.net In these studies, the 4-chlorophenyl moiety often plays a crucial role in establishing hydrophobic interactions within the active site of the target protein. ijper.orgijper.orgresearchgate.net

Similarly, pyrazolobenzotriazinone derivatives, which share structural similarities with "this compound", have been investigated as cyclooxygenase (COX) inhibitors. nih.govresearchgate.net Molecular modeling studies confirmed that these compounds can fit within the active sites of COX-1 and COX-2, with their binding affinity influenced by the nature and position of substituents on the phenyl ring. nih.govresearchgate.net These findings suggest that "this compound" likely exhibits specific binding interactions with various biological targets, a hypothesis that warrants further dedicated docking studies.

Table 1: Representative Molecular Docking Studies on Pyrazolidinone Analogs

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives | Human mitochondrial branched-chain aminotransferase (BCATm) | The 4-chlorophenyl group contributes to hydrophobic interactions, and specific substitutions enhance binding affinity, suggesting a potential for anticonvulsant activity. ijper.orgijper.orgresearchgate.net |

| Pyrazolobenzotriazinone derivatives | Cyclooxygenase (COX-1/COX-2) | Structural analogy to known COX-2 inhibitors allows for favorable interactions within the enzyme's active site, indicating anti-inflammatory potential. nih.govresearchgate.net |

| Pyrazole-containing imide derivatives | Heat Shock Protein 90α (Hsp90α) | Docking studies identified Hsp90α as a potential target, with specific derivatives showing high inhibition activity against cancer cell lines. nih.gov |

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. acs.org This technique allows for the assessment of the stability of the ligand-protein complex and can reveal subtle conformational changes that are not apparent in static docking poses. acs.org An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion, offering a detailed picture of the system's evolution. acs.org

For pyrazole-containing compounds, MD simulations have been instrumental in validating docking results and understanding the stability of binding. For instance, in studies of pyrazole (B372694) derivatives as rearranged during transfection (RET) kinase inhibitors, 100-nanosecond MD simulations were used to confirm the stability of the ligand-protein complex. nih.gov The root mean square deviation (RMSD) of the ligand and protein were monitored to ensure that the system reached equilibrium, indicating a stable binding mode. nih.gov

Table 2: Application of Molecular Dynamics Simulations in Pyrazole Derivative Research

| Compound Class | Target Protein | Simulation Duration | Key Insights |

|---|---|---|---|

| Pyrazole derivatives | RET kinase | 100 ns | Confirmed the stability of the docked complex and the attainment of an equilibrium state, validating the binding mode. nih.gov |

| Pyrazole-containing imide derivatives | Hsp90α | Not specified | Explored the most likely binding mode and identified key interactions stabilizing the ligand-protein complex. nih.gov |

| Pyrazolopyrimidine derivatives | TgCDPK1 and Src | Not specified | Verified the binding modes identified through docking and provided insights into the selective inhibition of the target enzymes. rsc.org |

Quantum-Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum-chemical calculations are a powerful tool for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. rsc.orgnih.govnih.gov These calculations, based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, and the energy barriers of chemical reactions. rsc.orgnih.govnih.gov

For pyrazolidinone derivatives, quantum-chemical calculations can be used to understand their synthesis and reactivity. For example, such calculations could elucidate the mechanism of the cyclization reaction between a substituted phenylhydrazine (B124118) and an acrylate (B77674) to form the pyrazolidinone ring. By calculating the energies of transition states and intermediates, the most favorable reaction pathway can be determined.

Furthermore, these calculations can shed light on the electronic properties of "this compound" that are relevant to its biological activity. The distribution of electron density, for instance, can indicate which parts of the molecule are likely to participate in hydrogen bonding or other non-covalent interactions with a biological target. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important parameters that can be correlated with the molecule's reactivity and stability. While specific quantum-chemical studies on "this compound" are sparse, the general applicability of these methods to organic molecules suggests their significant potential in advancing the understanding of this compound. rsc.orgnih.govnih.gov

In Silico Mechanistic Predictions and Structure-Based Design Principles

In silico mechanistic predictions and structure-based design are advanced computational strategies that integrate various theoretical methods to guide the development of new molecules with desired properties. nih.govresearchgate.net These approaches leverage the understanding of ligand-target interactions and reaction mechanisms to rationally design novel compounds with enhanced activity and selectivity.

The design of new pyrazolidinone-based inhibitors can be significantly accelerated by these in silico methods. For example, based on the binding mode of a known pyrazolidinone inhibitor, new derivatives can be designed by modifying the scaffold to improve interactions with the target protein. This can involve adding or substituting functional groups to exploit specific pockets or to form additional hydrogen bonds within the active site.

Structure-based design principles have been successfully applied to various pyrazole-containing scaffolds to develop potent enzyme inhibitors. nih.govnih.gov For instance, in the development of pyrazolo[3,4-d]pyrimidinone derivatives as CDK2 inhibitors, positional isomerism was explored as a strategy to generate new chemical entities with promising activity. nih.gov Similarly, in silico screening of pyrazole derivatives has been used to identify promising candidates for a range of biological targets, including those relevant to cancer therapeutics. nih.gov These examples highlight the power of computational approaches in guiding the synthesis and optimization of new drug candidates, a strategy that holds great promise for the future development of "1-(4-Chlorophenyl)pyrazolidin-one" and its analogs.

Advanced Applications and Role in Chemical Biology

Pyrazolidin-3-ones as Versatile Building Blocks in Medicinal Chemistry

The pyrazolidin-3-one (B1205042) core structure is a recognized scaffold in the realm of medicinal chemistry, serving as a foundational element for the development of a wide array of therapeutic agents and biologically active compounds. nih.govnih.gov The versatility of this heterocyclic system allows for diverse functionalization, leading to molecules with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. nih.gov

A prominent example of the application of 1-(4-chlorophenyl)pyrazolidin-3-one as a building block is its role as a key intermediate in the synthesis of Pyraclostrobin. nih.govnih.gov Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which is widely used in agriculture to control a variety of fungal diseases in crops. nih.goviupac.org The synthesis of Pyraclostrobin from this compound underscores the industrial importance of this compound and its contribution to the development of agrochemicals. nih.gov The pyrazole (B372694) moiety within Pyraclostrobin, derived from this compound, is crucial for its biological activity, which involves the inhibition of mitochondrial respiration in fungi. iupac.org

The pyrazole scaffold, in general, is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets. rsc.orgscispace.comresearchgate.net Numerous FDA-approved drugs contain a pyrazole nucleus, highlighting the significance of this heterocyclic ring in pharmaceutical development. nih.govrsc.org The synthetic accessibility and the potential for diverse substitution patterns make pyrazolidin-3-ones, including the 1-(4-chlorophenyl) derivative, valuable starting materials for generating libraries of compounds for drug screening and lead optimization. scispace.com

Table 1: Selected Biologically Active Compounds Derived from Pyrazolidinone Scaffolds

| Compound Class | Biological Activity | Reference |

| Pyrazolone (B3327878) Derivatives | Analgesic, Anti-inflammatory, Antimicrobial, Antitumor | nih.gov |

| Pyraclostrobin | Fungicidal | nih.goviupac.org |

| Pyrazole-containing Drugs | Various, including Anti-inflammatory, Antipsychotic, Analgesic | nih.govrsc.org |

Organocatalysis with Pyrazolidinone Templates

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a green and efficient alternative to metal-based catalysts. researchgate.net The core principle of organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The pyrazolidinone scaffold has shown potential as a template for the design of novel organocatalysts. nih.gov

While specific research detailing the direct use of this compound as an organocatalyst is not extensively documented, the inherent structural features of the pyrazolidinone ring system make it an attractive candidate for such applications. The presence of nitrogen atoms and a carbonyl group provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for the catalyst's ability to activate substrates and control the stereochemical outcome of a reaction.

The development of chiral pyrazolidinone-based organocatalysts has been a subject of interest. nih.gov These catalysts can be employed in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, to produce enantiomerically enriched products. The functional groups on the pyrazolidinone ring can be readily modified to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

Applications in the Stereoselective Synthesis of Highly Functionalized Compounds

The synthesis of molecules with specific three-dimensional arrangements of atoms, known as stereoselective synthesis, is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its stereochemistry. The pyrazolidinone scaffold has been utilized as a chiral auxiliary and a building block in the stereoselective synthesis of highly functionalized compounds. nih.govresearchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.govnih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Chiral pyrazolidinone derivatives have been employed as auxiliaries in asymmetric synthesis, leveraging the fixed conformation of the five-membered ring to control the facial selectivity of reactions at an attached prochiral center. youtube.comnih.gov

Furthermore, the pyrazolidinone ring itself can be a target for stereoselective synthesis. Methods have been developed for the diastereoselective and enantioselective synthesis of substituted pyrazolidines and pyrazolidinones. nih.govresearchgate.net These strategies often involve catalytic asymmetric reactions, such as Pd-catalyzed carboamination, that allow for the controlled introduction of substituents at various positions on the heterocyclic ring. nih.gov The resulting enantiomerically pure pyrazolidinone derivatives can then serve as valuable chiral building blocks for the synthesis of more complex molecules.

Table 2: Strategies for Stereoselective Synthesis Involving Pyrazolidinones

| Strategy | Description | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral pyrazolidinone to guide stereoselective reactions. | nih.govnih.govyoutube.com |

| Asymmetric Synthesis | Direct synthesis of enantiomerically enriched pyrazolidinone derivatives. | nih.govresearchgate.net |

| Catalytic Methods | Use of chiral catalysts to control the stereochemistry of reactions involving pyrazolidinone precursors. | nih.gov |

Potential in Chemical Modification of Biomolecules

The ability to selectively modify biomolecules such as proteins and nucleic acids is a cornerstone of chemical biology, enabling the study of biological processes and the development of new diagnostic and therapeutic tools. This is often achieved through bioconjugation, the chemical linking of two molecules where at least one is a biomolecule. youtube.com While direct applications of this compound in this area are not yet established in the literature, its chemical structure suggests potential for such applications through the development of functionalized derivatives.

The pyrazolidinone scaffold contains a reactive hydrazide-like moiety, which could potentially be exploited for bioconjugation. For instance, the hydrazide group is known to react with aldehydes and ketones to form stable hydrazone linkages, a reaction that has been utilized in "click chemistry" for labeling biomolecules. psu.edu By introducing a suitable linker and a reactive handle for attachment to a biomolecule, derivatives of this compound could be designed as chemical probes. psu.edulabinsights.nl

Chemical probes are small molecules that can be used to study and manipulate biological systems. psu.edu A pyrazolidinone-based probe could be designed to carry a reporter group, such as a fluorophore or a biotin (B1667282) tag, allowing for the visualization or isolation of its biological target. The 4-chlorophenyl group on the molecule could also be a site for further functionalization to introduce moieties that enhance binding affinity or specificity to a target protein. Although speculative at this stage, the chemical tractability of the pyrazolidinone core provides a foundation for future research into its potential for creating novel tools for chemical biology.

Future Research Directions and Translational Perspectives for 1 4 Chlorophenyl Pyrazolidin 3 One

Development of Novel Pyrazolidinone Architectures

The inherent reactivity of the pyrazolidinone ring system allows for extensive structural modifications. Future efforts will likely focus on the design and synthesis of novel architectures derived from 1-(4-chlorophenyl)pyrazolidin-3-one to explore new chemical spaces and biological activities.

Key areas of exploration include:

Functionalization at N1 and C5 Positions: Introducing diverse substituents at the N1 phenyl ring and the C5 position of the pyrazolidinone core can significantly influence the molecule's steric and electronic properties. This could lead to the discovery of derivatives with enhanced potency and selectivity for specific biological targets.

Ring Fusion and Annulation: Constructing fused heterocyclic systems by annulating other rings onto the pyrazolidinone framework can lead to rigid, conformationally constrained molecules. These novel scaffolds may exhibit unique binding modes to biological targets.

Hybrid Molecules: Combining the this compound moiety with other known pharmacophores can generate hybrid molecules with dual or synergistic biological activities. For instance, incorporating fragments known to interact with specific enzymes or receptors could lead to targeted therapies.

Integration of Advanced Synthetic Methodologies

To facilitate the synthesis of these novel architectures, the integration of advanced synthetic methodologies is crucial. Moving beyond traditional solution-phase chemistry can offer more efficient, sustainable, and scalable routes to this compound and its derivatives.

Future synthetic strategies may include:

Mechanochemistry: Ball milling has already been demonstrated as a viable and environmentally friendly solvent-free method for the synthesis of this compound. semanticscholar.orgresearchgate.net Further exploration of mechanochemical techniques for various derivatization reactions could significantly reduce solvent waste and reaction times. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for automated synthesis. Developing flow-based syntheses for this compound and its analogues would be highly beneficial for industrial-scale production.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes. Applying modern catalytic C-H activation strategies to the pyrazolidinone core could provide direct access to a wide range of derivatives without the need for pre-functionalized starting materials. researchgate.net

Deeper Mechanistic Understanding at the Molecular Level

A thorough understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound derivatives is paramount for rational drug design.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic properties of molecules. These studies can help in optimizing reaction conditions and predicting the reactivity of different substrates.

Spectroscopic and Crystallographic Studies: Detailed analysis of intermediates and final products using advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography can elucidate the precise molecular structure and stereochemistry. This information is critical for understanding structure-activity relationships (SAR).

Kinetic Studies: Investigating the kinetics of key synthetic transformations can help in understanding the factors that influence reaction rates and yields. This knowledge is essential for process optimization and scale-up.

Exploration of New Biological Targets and Pathways

While the primary application of this compound has been in the synthesis of the fungicide pyraclostrobin, the broader pyrazoline and pyrazolidinone classes of compounds have shown a wide range of biological activities. semanticscholar.orgnih.gov Future research should aim to identify new biological targets and pathways for this compound and its derivatives.

Potential areas for investigation include:

Antimicrobial Activity: Given that pyrazole (B372694) derivatives have shown promise as antibacterial and antifungal agents, screening libraries of novel this compound derivatives against a panel of clinically relevant pathogens is a logical next step. jocpr.com

Anticancer Activity: Some pyrazoline derivatives have demonstrated antitumor properties. nih.gov Investigating the cytotoxic effects of new this compound analogues against various cancer cell lines could uncover new therapeutic leads.

Neurological Disorders: Diaryl-2-pyrazoline derivatives have been evaluated for their potential in treating obesity and as cannabinoid CB1 receptor modulators. nih.gov Exploring the interaction of this compound derivatives with targets in the central nervous system could open up new avenues for drug discovery.

Enzyme Inhibition: Pyrazoline derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO). nih.gov Screening against a broad panel of enzymes could reveal novel inhibitory activities for derivatives of this compound.

常见问题

Q. What are the common synthetic routes for 1-(4-chlorophenyl)pyrazolidin-3-one, and how do they differ in methodology?

The compound is typically synthesized via two primary methods:

- Solution-phase synthesis : Involves reacting 4-chlorophenylhydrazine hydrochloride with methyl acrylate in the presence of sodium ethoxide in ethanol/toluene, yielding ~71% under nitrogen .

- Solvent-free mechanochemical synthesis : Utilizes a ball mill to achieve faster reaction times and higher atom economy, avoiding toxic solvents. This method is advantageous for green chemistry applications . Key differences include reaction time (hours vs. minutes), solvent requirements, and scalability.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

X-ray diffraction (XRD) is the gold standard. For example, the crystal structure reveals a pyrazolidinone core with 4-chlorophenyl and phenyl substituents. The dihedral angles (18.23° and 8.35°) indicate partial conjugation, influencing electronic properties. Weak C–H⋯O and C–H⋯π interactions stabilize the lattice . Refinement is often performed using SHELXL, a robust software for small-molecule crystallography .

Q. What biological activities are associated with pyrazolidin-3-one derivatives?

Pyrazolidinones exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory properties. For instance, derivatives with 4-chlorophenyl groups show moderate antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans . Their pharmacological potential is linked to structural features like electron-withdrawing substituents (e.g., Cl) enhancing target binding .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for higher yield or enantiomeric purity?

- Parameter tuning : Adjust ball-mill rotation speed and grinding time in mechanochemical synthesis to enhance reaction efficiency .

- Catalyst screening : Explore palladium or copper catalysts (used in analogous heterocycle syntheses) to improve regioselectivity .

- Chiral resolution : Use chiral stationary phases in HPLC or crystallize with enantiopure counterions to isolate specific enantiomers, critical for pharmaceutical applications .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Contradictions may arise from differences in assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Standardize assays (e.g., broth microdilution for antimicrobial tests) .

- Purity validation : Use HPLC-MS to confirm compound integrity, as byproducts like hydrazine derivatives may skew results .

- Computational modeling : Perform docking studies to correlate substituent effects (e.g., Cl position) with activity trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazolidin-3-one derivatives?

- Systematic substitution : Introduce substituents at the phenyl ring (e.g., –OCH₃, –NO₂) and compare bioactivity. For example, 4-methoxyphenyl analogs show enhanced lipoxygenase inhibition .

- Electron-density analysis : Use Hirshfeld surfaces to quantify intermolecular interactions and correlate with solubility or membrane permeability .

- Metabolic profiling : Assess stability in liver microsomes to identify metabolically labile sites for structural modification .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include weak hydrogen bonds and disorder in aromatic rings. Solutions:

- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .

- Hydrogen placement : Apply riding models with isotropic displacement parameters (Uiso = 1.2Ueq of parent atom) .

Q. Why do antimicrobial activities of this compound derivatives vary across microbial strains?

Variability stems from:

- Membrane permeability : Gram-negative bacteria (e.g., E. coli) have lipopolysaccharide layers reducing compound uptake .

- Efflux pumps : Overexpression in resistant strains (e.g., C. albicans) lowers intracellular concentration .

- Target specificity : Pyrazolidinones may inhibit enzymes like cholecystokinin receptors or lipoxygenases, which are strain-dependent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。